molecular formula C13H26O6P2 B10772608 ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid

((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid

Cat. No.: B10772608
M. Wt: 340.29 g/mol
InChI Key: ISMDHWZGHKZNRH-XYOKQWHBSA-N
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Description

((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is a complex organic compound characterized by its unique structure, which includes two phosphonic acid groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid typically involves multi-step organic synthesis. One common method includes the use of phosphonylation reactions where appropriate precursors are treated with phosphonic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the diene system into saturated analogs.

    Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction results in saturated compounds.

Scientific Research Applications

((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and other active sites, influencing biochemical pathways and reactions. The conjugated diene system also allows for interactions with various organic molecules, facilitating diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and conjugated dienes, such as:

    (E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid analogs: Compounds with slight modifications in the phosphonic acid groups or diene system.

    Phosphonic acid esters: Compounds where the phosphonic acid groups are esterified.

    Conjugated dienes: Molecules with similar diene systems but different functional groups.

Uniqueness

((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is unique due to its dual phosphonic acid groups combined with a conjugated diene system, providing a versatile platform for various chemical reactions and applications. This combination of features is not commonly found in other compounds, making it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C13H26O6P2

Molecular Weight

340.29 g/mol

IUPAC Name

[(5E)-6,10-dimethyl-1-phosphonoundeca-5,9-dienyl]phosphonic acid

InChI

InChI=1S/C13H26O6P2/c1-11(2)7-6-9-12(3)8-4-5-10-13(20(14,15)16)21(17,18)19/h7-8,13H,4-6,9-10H2,1-3H3,(H2,14,15,16)(H2,17,18,19)/b12-8+

InChI Key

ISMDHWZGHKZNRH-XYOKQWHBSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCCC(P(=O)(O)O)P(=O)(O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCCC(P(=O)(O)O)P(=O)(O)O)C)C

Origin of Product

United States

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